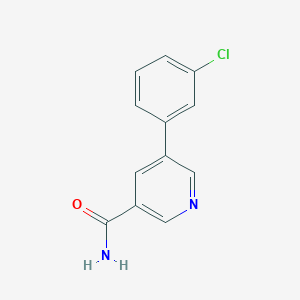

5-(3-Chlorophenyl)nicotinamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1356110-60-5 |

|---|---|

Molecular Formula |

C12H9ClN2O |

Molecular Weight |

232.66 g/mol |

IUPAC Name |

5-(3-chlorophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H9ClN2O/c13-11-3-1-2-8(5-11)9-4-10(12(14)16)7-15-6-9/h1-7H,(H2,14,16) |

InChI Key |

WTYHCGJUYQCTIZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 3 Chlorophenyl Nicotinamide and Its Analogues

Strategic Approaches to Nicotinamide (B372718) Core Synthesis

The construction of the fundamental nicotinamide scaffold is a critical phase in the synthesis of 5-(3-chlorophenyl)nicotinamide. This process involves the formation of the pyridine (B92270) ring, its functionalization with a carboxamide group at the 3-position, and the subsequent introduction of the desired aryl substituent.

Pyridine Ring Formation and Functionalization at the 3-Carboxamide Position

The pyridine ring, a key component of nicotinamide, can be synthesized through various methods. One common approach involves the cyclization of precursors to form the six-membered heterocyclic ring. kyoto-u.ac.jpnih.gov Following the formation of the pyridine ring, functionalization at the 3-position to introduce a carboxamide group is a crucial step. This is often achieved from nicotinic acid, which can be obtained through the oxidation of nicotine. kyoto-u.ac.jp The carboxylic acid can then be converted to the corresponding amide.

The direct functionalization of pyridine C-H bonds presents an alternative and increasingly popular strategy. researchgate.net While functionalization at the C2 and C4 positions is more common due to the electronic properties of the pyridine ring, methods for C3 functionalization are also being developed. researchgate.netnih.gov

Introduction of the Chlorophenyl Group at the 5-Position

The introduction of the 3-chlorophenyl group at the 5-position of the nicotinamide core is a key step in the synthesis of the target molecule. This is typically achieved through cross-coupling reactions, with the Suzuki-Miyaura coupling being a widely used method. iitk.ac.inwikipedia.orgorganic-chemistry.orglibretexts.orgslideshare.net This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide. iitk.ac.inwikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this would likely involve the reaction of a 5-halonicotinamide derivative with 3-chlorophenylboronic acid.

The Suzuki-Miyaura coupling is favored for its versatility, scalability, and the commercial availability of a wide range of boronic acids. iitk.ac.inwikipedia.org The reaction mechanism involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgslideshare.net

Amidation Reactions for Nicotinamide Scaffold Assembly

The final step in assembling the nicotinamide scaffold is the formation of the amide bond. This can be achieved through several methods. A traditional approach involves the reaction of a carboxylic acid with an amine, often requiring the pre-activation of the carboxylic acid. researchgate.net For instance, nicotinic acid can be converted to nicotinoyl chloride using a reagent like thionyl chloride, which then readily reacts with an amine to form the amide. researchgate.net

More modern and sustainable methods for amidation are also being explored. researchgate.net Enzymatic approaches, for example, offer high selectivity and milder reaction conditions. rsc.org The use of coupling reagents like DCC, EDC, and HATU can also facilitate the direct formation of the amide bond from a carboxylic acid and an amine. rsc.org

Synthesis of Positional Isomers and Related Chlorophenylnicotinamide Derivatives

The synthesis of positional isomers and other derivatives of chlorophenylnicotinamide allows for the exploration of structure-activity relationships. This involves the use of regioselective reactions to control the placement of substituents on the pyridine ring.

Regioselective Halogenation and Substitution Reactions

Regioselective halogenation of the pyridine ring is a key strategy for creating precursors for the synthesis of various isomers. d-nb.inforesearchgate.netmanchester.ac.uk The inherent reactivity of the pyridine ring often directs substitution to the 2- and 4-positions. researchgate.net However, specific reaction conditions and the use of directing groups can achieve halogenation at the 3- or 5-positions. nih.govsnnu.edu.cn For example, 2-chloronicotinamide (B82574) can be synthesized and subsequently used to produce various N-substituted derivatives. mdpi.com

Enzymatic halogenation is an emerging green alternative that offers high regioselectivity under mild conditions. researchgate.netmanchester.ac.ukpnas.orgpnas.org Flavin-dependent halogenases, for instance, can catalyze the specific halogenation of aromatic compounds. researchgate.netpnas.orgpnas.org

Coupling Methodologies for Aryl Group Incorporation

As with the synthesis of this compound, Suzuki-Miyaura coupling is a primary method for introducing chlorophenyl groups at different positions on the nicotinamide scaffold to generate isomers. iitk.ac.inwikipedia.orgorganic-chemistry.orglibretexts.org By starting with a nicotinamide derivative halogenated at a specific position, the chlorophenyl group can be introduced at that site. For example, a 2-chloro- or 4-chloronicotinamide (B1582929) could be coupled with the appropriate chlorophenylboronic acid to yield the corresponding 2- or 4-(chlorophenyl)nicotinamide isomer. The synthesis of various N-aryl nicotinamide analogs has been reported using such coupling strategies. researchgate.net

Derivatization and Scaffold Modification

The derivatization of the this compound scaffold is a key strategy in medicinal chemistry to develop new chemical entities with improved therapeutic potential. Modifications can be systematically introduced to explore the structure-activity relationships (SAR) of these compounds.

Chemical Functionalization of the Amide Nitrogen

The amide nitrogen of nicotinamide and its analogues is a common site for chemical functionalization. Various synthetic methods have been employed to introduce a wide range of substituents, thereby altering the compound's properties.

One straightforward approach involves the acylation of the amide nitrogen. For instance, N-(thiophen-2-yl) nicotinamide derivatives have been synthesized through the acylation of substituted thiophen-2-amine with nicotinoyl chloride under basic conditions. mdpi.com This method allows for the introduction of diverse aromatic and heterocyclic moieties.

Another common strategy is the reaction of the amide with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. An acid-mediated one-pot synthesis has been developed for nicotinamide-clubbed aliphatic carbo(x/thio)amides using dilute HCl as a catalyst, with microwave-assisted synthesis offering reduced reaction times and enhanced yields. researchgate.net

Furthermore, the amide nitrogen can be involved in condensation reactions. For example, the synthesis of various nicotinamide derivatives has been achieved through condensation reactions promoted by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-Hydroxybenzotriazole (HOBt). researchgate.net This method is particularly useful for coupling carboxylic acids to the amide nitrogen, expanding the diversity of accessible derivatives. researchgate.netacs.org

Below is a table summarizing some examples of functionalization at the amide nitrogen of nicotinamide analogues:

| Starting Material | Reagent | Product Type | Reference |

| Nicotinamide | Ureas/Thioureas | N-carbamoyl/carbamothioyl derivatives | researchgate.net |

| Substituted thiophen-2-amine | Nicotinoyl chloride | N-(thiophen-2-yl) nicotinamide derivatives | mdpi.com |

| Nicotinamide | Chloroacetyl chloride | Pyrido[2,3-d]pyrimidine (B1209978) derivatives | rsc.org |

| Carboxylic Acids | Amines (with EDC/HOBt) | Amide derivatives | researchgate.net |

Exploration of Substituents on the Chlorophenyl Ring

The electronic and steric properties of the chlorophenyl ring in this compound and its analogues can be fine-tuned by introducing various substituents. These modifications can significantly impact the molecule's interaction with biological targets.

A common method for modifying the phenyl ring is through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This reaction allows for the introduction of a wide range of aryl and heteroaryl groups. For example, 5-arylnicotinic acids have been synthesized via Suzuki coupling between an arylboronic acid and a suitable brominated nicotinic acid derivative. nih.gov

Further elaboration of the phenyl ring can be achieved through various aromatic substitution reactions. For instance, the introduction of a para-cyclopropoxy group on a phenyl ring of a related inhibitor led to a potent derivative. nih.gov While not directly on the 3-chlorophenyl group, this demonstrates the potential for such modifications.

The following table highlights examples of substituent exploration on the phenyl ring of related compounds:

| Parent Compound Series | Modification | Synthetic Method | Reference |

| 6-(phenyl)pyrimidine-4-carboxylic acid | para-cyclopropoxy | Further elaboration of the phenyl ring | nih.gov |

| 5-bromonicotinic acid derivative | Aryl groups | Suzuki coupling | nih.gov |

Modifications to the Pyridine Ring System

One approach to modify the pyridine ring is through nucleophilic aromatic substitution. For example, the 2-position of the nicotinamide core can be functionalized by reacting a protected nicotinamide with a nucleophile like 4-chlorothiophenol (B41493) under basic conditions. vulcanchem.com Similarly, 4-aminonicotinamides can be synthesized via nucleophilic substitution at the 4-position of a 6-chloronicotinoyl chloride with an appropriate aniline. vulcanchem.com

Another strategy involves the quaternization of the pyridine nitrogen. Reactions of nicotinamide with electrophiles such as methyl iodide or substituted 2-bromoacetophenones can yield pyridinium (B92312) salts. nih.gov These reactions can be accelerated using microwave irradiation. nih.gov

Furthermore, the pyridine ring can serve as a scaffold for the construction of fused heterocyclic systems. For example, pyrido[2,3-d]pyrimidine derivatives have been synthesized from o-aminonicotinonitrile precursors, which themselves can be derived from nicotinamide analogues. rsc.org This involves acylation or thioacylation followed by intramolecular heterocyclization. rsc.org

The table below provides examples of modifications to the pyridine ring:

| Starting Material | Reagent/Method | Product Type | Reference |

| Protected Nicotinamide | 4-chlorothiophenol | 2-sulfanyl-nicotinamide derivative | vulcanchem.com |

| 6-chloronicotinoyl chloride | 2-chloroaniline | 4-amino-nicotinamide derivative | vulcanchem.com |

| Nicotinamide | Methyl iodide / Substituted 2-bromoacetophenones | Pyridinium salts | nih.gov |

| o-aminonicotinonitrile | Chloroacetyl chloride | Pyrido[2,3-d]pyrimidine derivative | rsc.org |

Molecular Interactions and Mechanistic Elucidation Studies

Investigations of Enzyme Modulation and Binding

Comprehensive searches for studies detailing the modulation and binding of 5-(3-Chlorophenyl)nicotinamide with specific enzyme families yielded no direct results. The following subsections outline the areas where specific data was sought but not found.

Interactions with Kinase Systems (e.g., VEGFR-2)

No specific studies were identified that investigated the inhibitory activity or binding interactions of this compound with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or other kinase systems. While many nicotinamide-based scaffolds have been explored as kinase inhibitors, the specific contribution and activity profile of the 5-(3-chlorophenyl) substitution on this backbone have not been characterized in the available literature.

Engagement with NAD+-Dependent Enzymes (e.g., NAMPT, PARPs)

The functional relationship between nicotinamide (B372718) and NAD+-dependent enzymes like Nicotinamide Phosphoribosyltransferase (NAMPT) and Poly(ADP-ribose) Polymerases (PARPs) is well-established. However, literature detailing how the this compound derivative specifically engages with these enzymes is absent. There is no available data on its potential inhibitory or modulatory effects on NAMPT or PARP activity.

Inhibition of Other Enzyme Families (e.g., Monoamine Oxidase, CYP450 isoforms)

Research into other nicotinamide derivatives has shown interactions with enzymes such as Monoamine Oxidase (MAO) and Cytochrome P450 (CYP450) isoforms. For instance, various substituted nicotinamides have been evaluated as MAO inhibitors. Similarly, the parent compound, nicotinamide, has been shown to inhibit certain CYP450 enzymes like CYP2D6, CYP3A4, and CYP2E1 at therapeutic concentrations. However, no studies were found that specifically measured the inhibitory constants (IC₅₀ or Kᵢ) or described the interaction mechanism of this compound with either MAO or any CYP450 isoforms.

Studies on Enzyme Kinetics and Binding Affinities

A critical component of understanding a compound's mechanism of action involves detailed kinetic studies to determine parameters such as Kᵢ (inhibition constant), Kₘ (Michaelis constant), and kcat (turnover number). Such data provides quantitative insight into the potency and nature of enzyme inhibition. No published research containing these kinetic parameters or binding affinity data (e.g., Kd) for the interaction of this compound with VEGFR-2, NAMPT, PARPs, or other enzymes could be located.

Receptor Binding and Signaling Pathway Analysis in Experimental Models

Ligand-Target Recognition in In Vitro Systems

The initial step in elucidating a compound's effect on cellular signaling involves in vitro assays to confirm direct binding to a molecular target. There are no available studies, such as radioligand binding assays or surface plasmon resonance (SPR) analyses, that demonstrate or quantify the binding of this compound to any specific receptor or enzyme target. Furthermore, no downstream signaling pathway analyses in cellular models, which would be contingent on identifying a primary target, have been published for this specific compound.

Cellular Pathway Perturbation Studies (e.g., apoptotic pathways, cell cycle regulation as mechanistic readouts)

No information is available in the scientific literature regarding the effects of this compound on cellular pathways, including apoptotic pathways and cell cycle regulation.

Analysis of Macromolecular Binding and Recognition Profiles

There are no studies available that analyze the macromolecular binding and recognition profiles of this compound.

Protein Interaction Studies

Specific protein interaction studies for this compound have not been reported in the scientific literature.

Non-Covalent Interaction Characterization

The characterization of non-covalent interactions for this compound is not available in the current body of scientific research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 5-(3-chlorophenyl)nicotinamide is intrinsically linked to its three main structural components: the nicotinamide (B372718) ring, the chlorophenyl moiety, and the amide linker. Variations in any of these parts can lead to significant changes in biological effect.

The nicotinamide scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. Substitutions on this ring system can modulate activity through steric and electronic effects. Studies on various nicotinamide derivatives have shown that the introduction of different functional groups can significantly influence their biological profiles. For instance, in a series of antifungal nicotinamide derivatives, the position of amino and isopropyl groups on the ring was found to be critical for their activity. nih.gov

While specific SAR data for substitutions on the this compound core is limited in publicly available literature, general principles from related series can be applied. It is hypothesized that both electron-donating and electron-withdrawing groups on the nicotinamide ring could alter the molecule's interaction with its biological target. For example, introducing small alkyl groups or halogens could enhance binding through increased hydrophobicity or the formation of halogen bonds, respectively. Conversely, bulky substituents might be detrimental due to steric hindrance in the binding pocket.

Table 1: Hypothetical Impact of Nicotinamide Ring Substitutions on Activity

| Substituent Position | Substituent Type | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| C2 | Small, electron-donating (e.g., -NH2) | Potentially increase | May form additional hydrogen bonds with the target. |

| C4 | Bulky group (e.g., -t-butyl) | Likely decrease | Potential for steric clash within the binding site. |

| C6 | Halogen (e.g., -Cl) | Potentially increase | Could enhance binding affinity through halogen bonding. |

The 3-chlorophenyl group at the 5-position of the nicotinamide is a crucial determinant of the molecule's activity. The chlorine atom, being an electron-withdrawing group, influences the electronic distribution of the phenyl ring and can participate in specific interactions, such as halogen bonding, with the target protein.

The position of the chlorine atom on the phenyl ring is of paramount importance. Studies on other classes of compounds, such as EGFR inhibitors, have demonstrated that the substitution site of a chlorine atom is a primary factor influencing biological activity, mainly through steric effects. nih.gov For this compound, the meta position of the chlorine is specific. It is plausible that this isomer is more active than the ortho or para isomers because the meta position allows for an optimal fit into the hydrophobic pocket of the target, while the chlorine atom forms a key interaction that might be sterically hindered or improperly oriented in the other isomers.

Table 2: Comparison of Chlorine Positional Isomers on the Phenyl Ring

| Compound | Chlorine Position | Hypothesized Activity | Reasoning |

|---|---|---|---|

| 5-(2-Chlorophenyl)nicotinamide | Ortho | Potentially lower | Possible steric hindrance with the nicotinamide ring, forcing a non-planar conformation that is less favorable for binding. |

| This compound | Meta | Active | The observed active conformation; likely provides optimal orientation of the chloro group for key interactions without steric clashes. |

| 5-(4-Chlorophenyl)nicotinamide | Para | Potentially lower | The chloro group may be directed into a region of the binding pocket that is either sterically or electronically unfavorable. |

The amide linker is a key structural feature, providing a hydrogen bond donor (N-H) and acceptor (C=O) group, which are often essential for anchoring the molecule to its biological target. The planarity of the amide bond also helps to define the relative orientation of the nicotinamide and phenyl rings.

Modifications to the amide group can have a profound impact on activity. For instance, N-alkylation would remove the hydrogen bond donating capability, which could lead to a loss of activity if this interaction is critical. In other chemical series, replacing the amide with bioisosteres like a 1,2,4-oxadiazole (B8745197) has led to compounds with retained or even improved activity, suggesting that while the linker's geometry is important, the specific amide group itself is not always irreplaceable. nih.gov Furthermore, studies on M1 allosteric agonists have shown that capping a basic nitrogen with amides, sulfonamides, or ureas can maintain selectivity, indicating that the region around the amide linker is amenable to modification. nih.gov

Development of Pharmacophore Models

Pharmacophore modeling is a computational technique used to define the essential steric and electronic features required for a molecule to be biologically active. mdpi.com For nicotinamide-based compounds, pharmacophore models are instrumental in virtual screening and lead optimization.

A typical pharmacophore model for a nicotinamide derivative like this compound would likely include:

A hydrogen bond acceptor: corresponding to the carbonyl oxygen of the amide.

A hydrogen bond donor: corresponding to the amide N-H group.

An aromatic/hydrophobic region: representing the nicotinamide ring.

A second hydrophobic/aromatic region: corresponding to the 3-chlorophenyl ring.

A potential halogen bond acceptor feature: interacting with the chlorine atom.

Structure-based pharmacophore models, derived from the crystal structure of a ligand-protein complex, can provide detailed insights into the key interactions. nih.govmdpi.com For nicotinamide-related targets like nicotinamide N-methyltransferase (hNNMT), pharmacophore models have been successfully developed and used to identify novel inhibitors. nih.gov These models help in understanding the precise spatial arrangement of functional groups necessary for optimal binding and activity.

Insights from Scaffold Hopping and Bioisosteric Replacement Studies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to discover novel chemotypes with improved properties while retaining the key pharmacophoric features of the original lead compound. researchgate.netnih.gov

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical and chemical properties. For the amide linker in this compound, several bioisosteric replacements could be considered. For example, replacing the amide with a 1,2,4-oxadiazole or a triazole could enhance metabolic stability while maintaining a similar spatial arrangement of the two aromatic rings. acs.org

Scaffold Hopping: This more drastic approach involves replacing the central core of the molecule. For this compound, the nicotinamide ring could be replaced by other heterocyclic scaffolds like a pyrimidine (B1678525), pyrazine, or a substituted thiophene. This strategy aims to explore new chemical space, potentially leading to compounds with different selectivity profiles, improved physicochemical properties, or novel intellectual property. researchgate.netnih.gov For instance, a scaffold hop from a phenyl to a pyrimidine ring has been shown to improve metabolic stability in some series. nih.gov

These strategies, guided by SAR data and pharmacophore models, are essential for the evolution of lead compounds like this compound into clinical candidates.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like 5-(3-Chlorophenyl)nicotinamide, this would involve docking it into the active site of a target protein.

Identification of Binding Poses and Interaction Hotspots

In a typical study, docking algorithms would generate various possible binding poses of the compound within the protein's binding pocket. The analysis would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues. For instance, studies on other nicotinamide-based inhibitors often show that the nicotinamide (B372718) core forms crucial hydrogen bonds with the protein backbone, anchoring the molecule, while substituted phenyl rings explore hydrophobic sub-pockets. Interaction hotspots—regions within the binding site that contribute most significantly to the binding energy—would be identified to understand the key drivers of molecular recognition.

Estimation of Binding Energies and Affinities

Scoring functions are used in docking software to estimate the binding free energy (ΔG) of the ligand-protein complex, which correlates with the binding affinity. A lower binding energy value typically indicates a more stable complex and higher affinity. These calculated energies help in ranking different compounds and predicting their potential efficacy as inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

MD simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic representation of the biological environment than static docking poses.

Dynamic Behavior of the Compound in Biological Environments

An MD simulation would place the docked complex of this compound and its target protein in a simulated aqueous environment. Over the course of the simulation (typically nanoseconds to microseconds), the movements of the compound within the binding site are tracked. This analysis reveals the stability of the initial binding pose and can uncover alternative, more stable conformations. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the compound and the protein.

Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand can induce conformational changes in the target protein. MD simulations are crucial for observing these changes, which can be essential for the protein's function and the ligand's mechanism of action. Analysis of the protein's structural changes upon the binding of this compound would reveal how it might modulate the protein's activity.

Quantum Chemical Studies

Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic properties of a molecule. These calculations can provide information on molecular orbital energies (like HOMO and LUMO), electrostatic potential, and charge distribution. Such studies would help in understanding the intrinsic reactivity of this compound and rationalizing its interaction patterns observed in docking and MD simulations.

While the specific data for this compound is not available, the methodologies described are standard in the field of computational drug design. The application of these techniques to the specified compound would require dedicated research that has not yet been published.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net

QSAR models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding the optimization of lead molecules. mdpi.com By developing a robust QSAR model for a series of nicotinamide derivatives, researchers can identify the key structural features that contribute positively or negatively to their biological activity. nih.gov For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide detailed insights into the steric and electrostatic field requirements for optimal receptor binding. rsc.org Such models have been successfully applied to various classes of compounds, including derivatives of nicotinamide, to guide the design of more potent analogs. nih.govnih.govjscimedcentral.com

The development of a reliable QSAR model involves several critical steps: the selection of a relevant dataset, the calculation of molecular descriptors, the generation of a statistically sound model, and rigorous validation. researchgate.net

Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. mdpi.com In QSAR studies of nicotinamide derivatives, a wide range of descriptors can be employed, including steric parameters (e.g., Verloop descriptors), electronic parameters (e.g., electrostatic properties), and hydrophobic parameters. mdpi.comnih.gov

Statistical Validations

The predictive power and robustness of a QSAR model must be thoroughly validated using various statistical methods. researchgate.net Internal validation techniques, such as cross-validation (e.g., leave-one-out), are commonly used to assess the model's internal consistency. researchgate.netnih.gov External validation, which involves predicting the activity of an independent set of compounds (test set), is considered the gold standard for evaluating a model's true predictive capability. researchgate.netresearchgate.net Key statistical parameters used in QSAR validation include the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for the external test set (R²pred). nih.govrsc.org A statistically robust and validated QSAR model can then be confidently used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. cadaster.eu

Table 2: Common Statistical Parameters in QSAR Validation

| Parameter | Description | Desired Value |

|---|---|---|

| r² | Coefficient of determination | Close to 1 |

| q² | Cross-validated correlation coefficient | > 0.5 for a good model |

| R²pred | Predictive correlation coefficient for the external test set | High value indicates good predictive power |

Preclinical Biological Evaluation in Research Models Non Human, Non Clinical

Applications as Research Probes and Tools in Biological Systems

The utility of 5-(3-Chlorophenyl)nicotinamide as a specific research probe or tool in biological systems has not been explicitly detailed in published literature. However, the broader class of nicotinamide (B372718) derivatives has been investigated for various roles that are fundamental to biological research.

Nicotinamide and its analogs are crucial precursors for the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism and signaling nih.gov. As such, derivatives of nicotinamide can be employed to study the enzymes involved in NAD+ biosynthesis and salvage pathways. For instance, inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme that methylates nicotinamide, have been developed from nicotinamide-based structures to study the role of this enzyme in various diseases rsc.org.

Furthermore, substituted nicotinamides have been explored as ligands for various receptors. For example, radiolabeled nicotinic acid derivatives have been used in binding assays to characterize nicotinic acetylcholine (B1216132) receptors (nAChRs) nih.gov. While not directly involving this compound, these studies illustrate the potential for developing substituted nicotinamides as selective probes for receptor studies.

The development of specific enzyme inhibitors is another area where nicotinamide derivatives are utilized as research tools. For example, thiophenyl derivatives of nicotinamide have been shown to be metabolized into unnatural NAD derivatives that inhibit inosine (B1671953) monophosphate dehydrogenase (IMPDH), an important enzyme in guanine (B1146940) nucleotide biosynthesis nih.govnih.gov. This highlights the potential for this compound or its derivatives to be investigated as inhibitors of specific enzymes, thereby serving as tools to probe their biological functions.

While direct evidence is lacking for this compound, the established roles of related compounds suggest that it could potentially be developed as:

An inhibitor for enzymes that utilize nicotinamide as a substrate.

A ligand for studying specific receptor binding sites.

A tool to investigate NAD+ dependent pathways.

Further research is required to explore and validate these potential applications for this compound in biological systems.

Future Research Trajectories and Broader Academic Implications

Development of Advanced Synthetic Strategies for Complex Nicotinamide (B372718) Derivatives

The nicotinamide scaffold is a privileged structure in medicinal chemistry, necessitating the continuous development of novel and efficient synthetic routes to generate structural diversity. Future research will likely focus on moving beyond traditional condensation and coupling reactions toward more advanced and sustainable strategies.

Key future directions include:

Continuous-Flow Microreactors: The use of continuous-flow systems, as demonstrated for other nicotinamide derivatives, offers a green and efficient alternative to batch processing. rsc.orgrsc.org This technology can significantly shorten reaction times, improve yields, and allow for safer handling of reagents, facilitating the rapid synthesis of extensive compound libraries based on the 5-(3-chlorophenyl)nicotinamide core. rsc.orgrsc.org

Biocatalysis: Employing enzymes, such as lipases and amidases, as catalysts in amide bond formation represents a promising avenue for green chemistry. rsc.org Biocatalytic methods can offer high selectivity and operate under mild conditions, reducing waste and avoiding the use of harsh reagents.

Multi-Component Reactions (MCRs): MCRs, which combine three or more starting materials in a single step, provide a powerful tool for rapidly building molecular complexity. researchgate.net Designing novel MCRs to construct the 5-arylnicotinamide core or to append diverse functional groups would accelerate the discovery of new derivatives with unique biological properties.

Photoredox and Electrocatalysis: These modern synthetic techniques enable novel bond formations that are often difficult to achieve with traditional thermal methods. Applying these strategies could unlock new chemical space for nicotinamide derivatives, allowing for the introduction of complex functionalities and chiral centers. nih.gov

By embracing these advanced synthetic methodologies, chemists can efficiently generate diverse libraries of complex nicotinamide derivatives, which are essential for probing biological systems and optimizing lead compounds.

Integration of Omics Technologies for Systems-Level Understanding of Compound Action

To fully comprehend the biological impact of this compound, future research must integrate systems-level "omics" approaches. nih.govmaastrichtuniversity.nl These technologies provide an unbiased, holistic view of the cellular response to a chemical perturbation, moving beyond the traditional one-compound, one-target paradigm. researchgate.netinformaticsjournals.co.in

Transcriptomics (RNA-Seq): This technique can reveal the full spectrum of gene expression changes induced by the compound, identifying entire pathways and cellular processes that are upregulated or downregulated.

Proteomics: By quantifying changes in protein abundance and post-translational modifications, proteomics can identify the direct and indirect targets of the compound and illuminate its effect on cellular signaling networks.

Metabolomics: This approach analyzes the global changes in small-molecule metabolites within a cell or organism. researchgate.net For a compound like this compound, metabolomics could reveal disruptions in key metabolic pathways, such as NAD+ metabolism, energy production, or lipid metabolism, providing critical insights into its mechanism of action. researchgate.netresearchgate.net

Integrating data from these different omics layers can construct a comprehensive picture of the compound's cellular effects, uncover unexpected mechanisms, identify potential biomarkers for efficacy, and anticipate off-target effects. nih.gov

| Omics Technology | Potential Key Finding | Biological Implication |

|---|---|---|

| Transcriptomics | Upregulation of genes involved in DNA damage response (e.g., PARP1, ATM) | Compound may induce cellular stress or interfere with DNA replication. |

| Proteomics | Increased phosphorylation of proteins in the MAPK signaling pathway | Compound modulates key cellular signaling cascades related to stress and proliferation. |

| Metabolomics | Depletion of NAD+ and accumulation of nicotinamide mononucleotide (NMN) | Inhibition of an enzyme in the NAD+ salvage pathway (e.g., NMNAT). nih.gov |

Exploration of Novel Biological Targets and Pathways

While initial studies may link this compound to a specific target, its structural similarity to the vital cofactor nicotinamide suggests it could interact with a wide range of biological molecules and pathways. nih.gov Future research should aim to systematically explore these possibilities to uncover novel therapeutic applications.

A primary area of investigation is the NAD+ metabolic network . Nicotinamide and its derivatives are central to cellular bioenergetics and signaling. wikipedia.orgmdpi.com Compounds based on this scaffold could act as prodrugs that are metabolized by the NAD+ salvage pathway into unnatural NAD+ analogs. nih.gov These analogs can then inhibit key enzymes, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), which is crucial for nucleotide biosynthesis. nih.gov Therefore, enzymes within this pathway, including nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferases (NMNATs), represent high-priority potential targets for this compound. nih.govnih.gov

Furthermore, the nicotinamide structure is a recognized pharmacophore for inhibiting other enzyme classes, including:

Sirtuins and PARPs: These NAD+-dependent enzymes are critical regulators of DNA repair, inflammation, and aging. nih.govresearchgate.net

Histone Deacetylases (HDACs): Certain nicotinamide derivatives have shown inhibitory activity against HDACs, which are important targets in cancer therapy. rsc.org

Kinases: The pyridine (B92270) core can serve as a scaffold for designing kinase inhibitors, such as those targeting VEGFR-2. mdpi.com

Systematic screening of this compound against diverse enzyme families and cellular pathways could reveal unexpected biological activities and expand its therapeutic potential.

Design of Next-Generation Chemical Probes Based on this compound Scaffold

The this compound structure can serve as an excellent starting point for the design of sophisticated chemical probes to investigate biological systems. mdpi.comnih.gov These tools are essential for target identification, validation, and elucidating mechanisms of action in a native cellular context.

Future design strategies could include:

Affinity-Based Probes: Attaching a photo-activatable group (e.g., diazirine) and a reporter tag (e.g., alkyne for click chemistry) to the scaffold. This would allow for covalent cross-linking of the probe to its direct protein targets upon UV irradiation, followed by enrichment and identification via mass spectrometry.

Fluorescent Probes: Incorporating a fluorophore into the molecule would enable real-time visualization of its subcellular localization and dynamics using advanced microscopy techniques. This can provide crucial information on where the compound accumulates and engages with its targets.

Bioluminescent Probes: The development of bioluminescent analogs could allow for non-invasive, longitudinal imaging of compound uptake and distribution in vivo, providing valuable pharmacokinetic and pharmacodynamic data. nih.gov

These next-generation chemical probes would be invaluable for definitively identifying the molecular targets of this compound and for studying the complex biological pathways it modulates. nih.gov

Contribution to Fundamental Understanding of Structure-Function Relationships in Chemical Biology

Systematic exploration of the structure-activity relationships (SAR) and structure-function relationships of the this compound scaffold offers a powerful platform for understanding the fundamental principles of molecular recognition in biology. researchgate.net By synthesizing a matrix of analogs and evaluating their biological activity, researchers can dissect the specific contributions of each part of the molecule to its function. nih.govresearchgate.netnih.gov

For example, key questions that can be addressed through SAR studies include:

Role of the Chlorine Atom: Is the chloro-substituent essential for activity? How do changes in its position (ortho, meta, para) or its replacement with other halogens (F, Br, I) or functional groups affect target binding and cellular potency?

Importance of the Phenyl Ring: What is the effect of adding further substituents to the phenyl ring? This can probe the size, shape, and electronic requirements of the target's binding pocket.

The data generated from these studies provide deep insights into the molecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern the interaction between a small molecule and its biological target. This knowledge is not only crucial for optimizing the this compound scaffold itself but also contributes to the broader, fundamental principles that guide rational drug design. nih.govacs.org

| Compound | Modification from this compound | Hypothetical Activity (IC₅₀) | Inferred Structure-Function Relationship |

|---|---|---|---|

| Analog A | Chlorine at position 4 (para) | 5-fold less active | The meta position is optimal for interaction with the target binding pocket. |

| Analog B | Chlorine replaced with Bromine | 2-fold more active | A larger, more polarizable halogen enhances binding affinity. |

| Analog C | Chlorine replaced with Hydrogen | Inactive | The halogen is critical for activity, likely involved in a key binding interaction. |

| Analog D | Methyl group added to pyridine ring | 10-fold less active | Steric hindrance near the pyridine core disrupts binding. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(3-Chlorophenyl)nicotinamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling a nicotinamide core with a 3-chlorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example, intermediates like 5-((3-chlorophenyl)-3-chloropyridin-2-yl)-nitrile can be hydrolyzed under acidic or basic conditions to form the nicotinamide derivative . Optimization includes adjusting temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) to improve yields .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight (232.666 g/mol) and fragmentation patterns .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm) .

- Infrared (IR) : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the amide group .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Methodology : Use in vitro kinase inhibition assays (IC₅₀ determination) or microbial growth inhibition studies (MIC values). For example, structural analogs like N-(3-Chloro-4-fluorophenyl)-2-(methylthio)nicotinamide show antifungal activity via target binding, which can guide assay design .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect the bioactivity of this compound derivatives?

- Methodology : Compare analogs like 5-(3,4-Dichloro-phenyl)-N-cyclohexyl-nicotinamide and N-(4-fluorophenyl) derivatives . Replace Cl with F or CF₃ to assess changes in lipophilicity (logP) and target binding. Use molecular docking to predict interactions with enzymes (e.g., kinases) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

- Methodology : Cross-validate experimental NMR shifts with density functional theory (DFT) calculations. For example, discrepancies in aromatic proton shifts may arise from solvent effects or crystal packing, which can be modeled using software like Gaussian .

Q. How does polymorphism in this compound impact its pharmacokinetics?

- Methodology : Characterize crystal forms (e.g., CS1, CS2, CS3 ) via X-ray diffraction and solubility studies. Test dissolution rates in simulated biological fluids to correlate crystal structure with bioavailability.

Q. What experimental designs are effective for studying target-specific interactions of this compound?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with purified proteins. For example, analogs like 2-[(3-Chlorophenyl)sulfanyl]-nicotinonitrile show kinase inhibition via competitive binding .

Q. How can computational tools predict the metabolic stability of this compound derivatives?

- Methodology : Apply ADMET predictors (e.g., SwissADME) to analyze cytochrome P450 metabolism. Compare in silico results with in vitro liver microsome assays to identify susceptible sites (e.g., amide hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.